

Application of PROTAC IRAK4 degrader-5 in MYD88-mutant lymphoma cells

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Compound of Interest		
Compound Name:	PROTAC IRAK4 degrader-5	
Cat. No.:	B11935589	Get Quote

Application Notes: IRAK4 Degradation in MYD88-Mutant Lymphoma Cells

Introduction

Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are significant drivers in various B-cell malignancies, including Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Waldenström's Macroglobulinemia.[1][2] The most common mutation, L265P, leads to the spontaneous assembly of the "Myddosome," a signaling complex comprising MYD88 and Interleukin-1 Receptor-Associated Kinase (IRAK) family proteins.[3][4] This results in the constitutive activation of IRAK4, a critical serine/threonine kinase that triggers downstream pro-survival signaling pathways, primarily the Nuclear Factor kappa B (NF-κB) pathway.[3][4][5]

While small molecule inhibitors can block the kinase function of IRAK4, they often show limited efficacy in MYD88-mutant lymphomas.[3][4] This is attributed to the non-catalytic scaffolding function of IRAK4, which also contributes to downstream signaling.[3][4][6] Proteolysistargeting chimeras (PROTACs) offer a superior therapeutic strategy by inducing the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. [3][4] This application note describes the use of a representative PROTAC IRAK4 degrader (referred to as IRAK4-PROTAC-X) in MYD88-mutant lymphoma cell lines.

Mechanism of Action

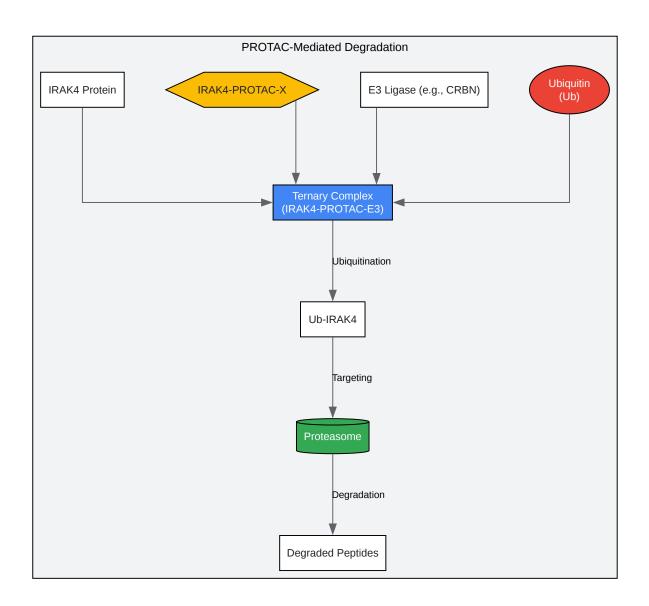






IRAK4-PROTAC-X is a heterobifunctional molecule designed to specifically target IRAK4 for degradation. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][7] By bringing IRAK4 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of IRAK4, marking it for destruction by the 26S proteasome. This event effectively removes the IRAK4 protein from the cell, shutting down the aberrant signaling cascade initiated by the MYD88 mutation.[4]





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Fig 1. Mechanism of Action of an IRAK4 PROTAC.



Data Presentation

PROTAC IRAK4 degraders demonstrate potent and specific activity in lymphoma cell lines harboring the MYD88 L265P mutation. Key performance metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: IRAK4 Degradation Efficiency in MYD88-Mutant Cell Lines

Compound	Cell Line	Mutation	DC90 (4 hours)	Reference
KYM-001	OCI-LY10	MYD88 L265P	180 nM	[8]

| KYM-001 | TMD8 | MYD88 L265P | 44 nM |[8] |

Table 2: Anti-proliferative Activity in MYD88-Mutant Cell Lines

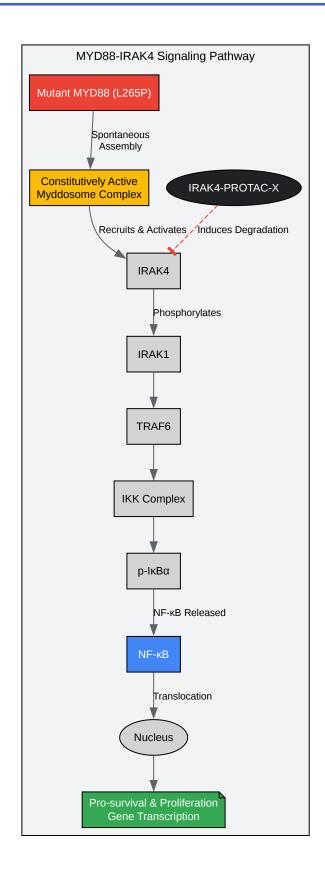
Compound	Cell Line	Mutation	IC50 (Cell Viability)	Reference
KYM-001	OCI-LY10	MYD88 L265P	190 nM	[8]
KYM-001	TMD8	MYD88 L265P	330 nM	[8]
JH-XIII-05-1	MYD88-mutated WM & ABC DLBCL	MYD88 L265P	3 - 90 nM	[1][2]

| IRAKIMiDs | MYD88-mutated DLBCL | MYD88 L265P | Low nanomolar range | [5] |

Signaling Pathway Overview

In cells with mutant MYD88, the Myddosome complex is constitutively active, leading to IRAK4-mediated phosphorylation of IRAK1 and subsequent activation of the NF-κB pathway, which promotes cell survival and proliferation. IRAK4 degradation effectively blocks this entire cascade.





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Fig 2. Constitutive IRAK4 signaling in MYD88-mutant cells.



Experimental Protocols

- 1. Cell Culture
- Cell Lines: OCI-LY10 and TMD8 (both human ABC-DLBCL cell lines with MYD88 L265P mutation).
- Media: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cell density is maintained between 0.2 x 10⁶ and 1.5 x 10⁶ cells/mL.
- 2. Western Blot for IRAK4 Degradation

This protocol is used to quantify the reduction in IRAK4 protein levels following treatment.

- Cell Plating: Seed 1 x 10⁶ cells per well in a 6-well plate.
- Treatment: Add IRAK4-PROTAC-X at various concentrations (e.g., 0.1 nM to 1 μ M) or a DMSO vehicle control.
- Incubation: Incubate for a specified time (e.g., 4, 8, or 24 hours).[5]
- Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Load 20-30 μg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Antibody Incubation: Incubate with a primary antibody against IRAK4 overnight at 4°C.
 Incubate with a loading control antibody (e.g., β-actin, GAPDH) as well.
- Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the extent of degradation relative to the loading control.
- 3. Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[5]

- Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 μ L of media.
- Treatment: Add IRAK4-PROTAC-X in a serial dilution (e.g., 10-point, 3-fold dilution) to triplicate wells. Include DMSO-only wells as a negative control.
- Incubation: Incubate the plate for 72 hours at 37°C.[9]
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Read luminescence using a plate reader.
- Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
- 4. Apoptosis Assay (Annexin V/PI Flow Cytometry)

Methodological & Application

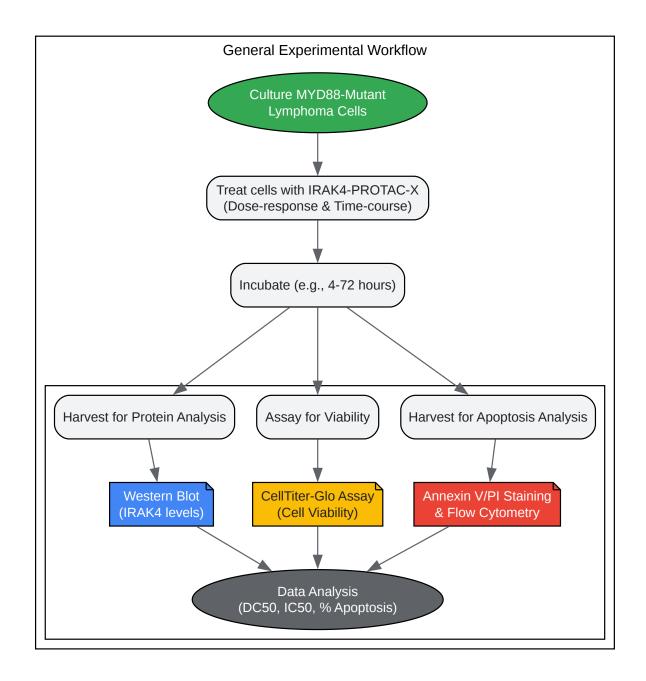




This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5][9]

- Cell Plating and Treatment: Seed 0.5 x 10⁶ cells/mL in a 12-well plate and treat with IRAK4-PROTAC-X (e.g., at 1x, 5x, and 10x the IC50 concentration) or DMSO for 48-72 hours.[9]
- Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
- Staining:
 - Resuspend cells in 100 μL of 1X Annexin V Binding Buffer.
 - Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) staining solution.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Analysis: Analyze the samples on a flow cytometer within one hour of staining. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.





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Fig 3. Workflow for evaluating an IRAK4 PROTAC degrader.

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